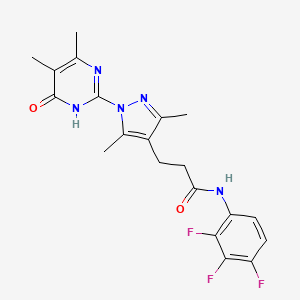
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H20F3N5O2 and its molecular weight is 419.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : Compounds similar to the specified chemical, including pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, have shown significant potential as antimicrobial and anticancer agents. Some synthesized compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin, demonstrating their promise in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics have shown both insecticidal and antibacterial properties. The chemical interactions and structure of these compounds suggest they can be effective against specific insects and bacterial strains (Deohate & Palaspagar, 2020).
Anti-Breast Cancer Activity
- Anti-Breast Cancer Compounds : Certain 4-aminoantipyrine-based pyrazolone derivatives related to the specified chemical have demonstrated significant anti-breast cancer activity. These compounds, upon screening against a human tumor breast cancer cell line, showed potent inhibitory effects, highlighting their potential in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Antibacterial Properties
- Polyheterocyclic Ring Systems : Synthesized polyheterocyclic ring systems derived from pyrazolo compounds have been explored for their antibacterial properties. The structural complexity of these compounds makes them suitable candidates for developing new antibiotics (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antidepressant Potential
- Antidepressant Compounds : Research on derivatives of pyrazole, similar to the mentioned chemical, has identified potential antidepressants with reduced side effects. These compounds have been shown to be equipotent with established antidepressants like imipramine but with lesser anticholinergic action (Bailey et al., 1985).
Eigenschaften
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2,3,4-trifluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-9-10(2)24-20(26-19(9)30)28-12(4)13(11(3)27-28)5-8-16(29)25-15-7-6-14(21)17(22)18(15)23/h6-7H,5,8H2,1-4H3,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDRFRSQKGDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=C(C(=C(C=C3)F)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

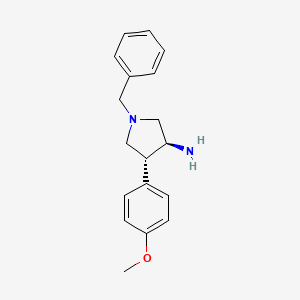
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)

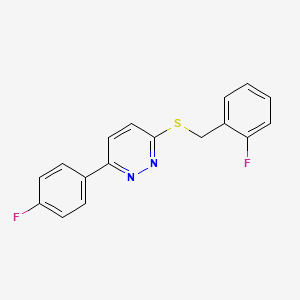

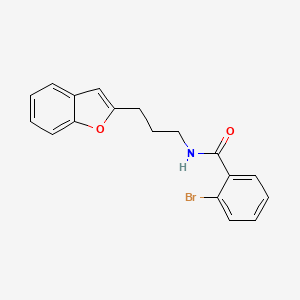
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
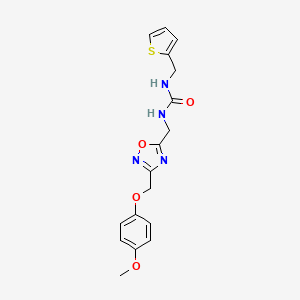
![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2634689.png)
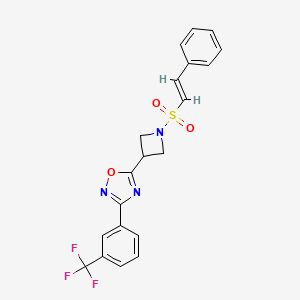
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)
